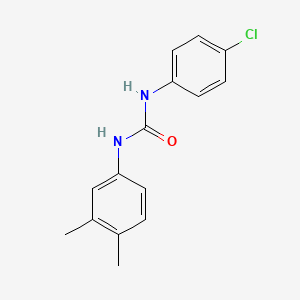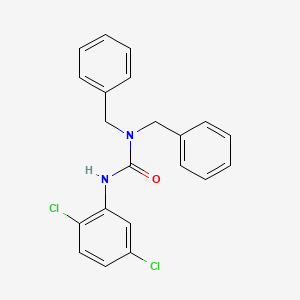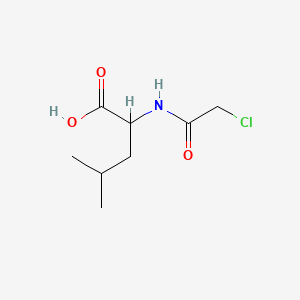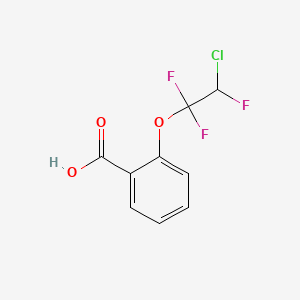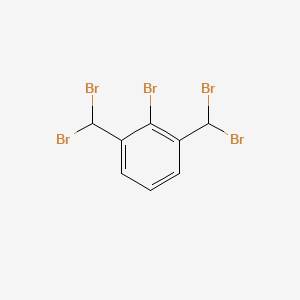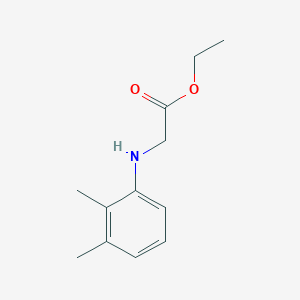
Ethyl (2,3-dimethylanilino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,3-dimethylanilino)acetate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.275 g/mol . It is a derivative of aniline, where the aniline ring is substituted with ethyl and acetate groups. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2,3-dimethylanilino)acetate can be synthesized through the esterification of 2,3-dimethylaniline with ethyl chloroacetate. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2,3-dimethylanilino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form 2,3-dimethylaniline and ethyl acetate.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.
Major Products Formed
Hydrolysis: 2,3-dimethylaniline and ethyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted aniline derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
Ethyl (2,3-dimethylanilino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2,3-dimethylanilino)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2,3-dimethylaniline, which can then participate in various biochemical reactions. The aniline derivative may interact with enzymes and receptors, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl (2,3-dimethylanilino)acetate can be compared with other similar compounds such as:
Ethyl (acetyl-2,3-dimethylanilino)acetate: Similar structure but with an additional acetyl group.
Ethyl (3,4-dimethylanilino)acetate: Similar structure but with different substitution on the aniline ring.
Methyl 2-(2,3-dimethylanilino)benzoate: Similar structure but with a benzoate group instead of an acetate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
2345-06-4 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 2-(2,3-dimethylanilino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)8-13-11-7-5-6-9(2)10(11)3/h5-7,13H,4,8H2,1-3H3 |
Clé InChI |
OPERCKJVRMDHPG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=CC=CC(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)
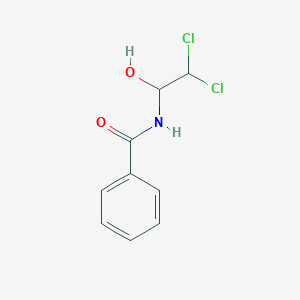

![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
